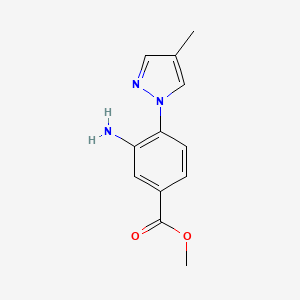

methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(4-methylpyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-6-14-15(7-8)11-4-3-9(5-10(11)13)12(16)17-2/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIJDKVQTFRBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 232.24 g/mol. The compound features a pyrazole ring, which is known to confer various pharmacological properties due to its ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : this compound has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ salvage pathway. This interaction can lead to alterations in cellular metabolism and energy homeostasis.

- Cell Signaling : The compound influences several signaling pathways involved in apoptosis and oxidative stress response. It has been observed to modulate gene expression related to these processes, indicating a potential role in cancer therapy.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications:

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. For instance:

- In vitro Studies : In studies involving various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 2.28 μM to 5.33 μM, suggesting potent antiproliferative activity .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 2.28 |

| MCF-7 | 5.33 |

| A549 | 3.46 |

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of methyl 3-amino derivatives:

- Anticancer Mechanisms : A study indicated that derivatives with similar structures could induce G2/M cell cycle arrest in HeLa cells, highlighting their potential as chemotherapeutic agents .

- Structure Activity Relationship (SAR) : Research has shown that modifications on the pyrazole ring significantly affect biological activity, emphasizing the importance of structural optimization in drug design .

- Docking Studies : Computational docking simulations suggest that this compound can effectively bind to targets like BRAF V600E, which is implicated in certain cancers, providing a rationale for its use as an anticancer agent .

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various scientific disciplines:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate may exhibit similar properties, making it a candidate for anticancer drug development.

- Antimicrobial Effects : Studies have shown that pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotic adjuvants.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Biochemical Research

- Enzyme Inhibition : The compound interacts with nicotinamide phosphoribosyltransferase (NAMPT), influencing the NAD+ salvage pathway critical for cellular metabolism. This interaction highlights its potential as an enzyme inhibitor in metabolic studies.

- Cell Signaling Pathways : It affects gene expression related to oxidative stress response and apoptosis, demonstrating its role in cellular signaling mechanisms.

Synthetic Chemistry

- Building Block for Complex Molecules : this compound serves as a versatile intermediate for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory | Potential to inhibit cancer cell growth and bacteria |

| Biochemical Research | Enzyme inhibition (NAMPT), cell signaling | Influences metabolic pathways and gene expression |

| Synthetic Chemistry | Intermediate for complex heterocycles | Valuable in drug synthesis and agrochemical development |

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of specific cancer cell lines by targeting kinases involved in cellular growth pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of pyrazole derivatives found that this compound exhibited significant activity against various bacterial strains. This positions it as a candidate for further development as an antibiotic adjuvant.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Benzoate Esters with Heterocyclic Moieties

Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 167626-50-8)

- Structural Differences: Replaces the pyrazole ring with a 1,2,4-triazole group.

- Applications : Triazole derivatives are prominent in antifungal and anticancer agents, suggesting this analog may have distinct biological applications compared to the pyrazole-containing compound.

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structural Differences: Features a pyridazine ring and phenethylamino linker. The extended aromatic system may enhance π-π interactions, while the ethyl ester increases lipophilicity .

- Research Significance : Such compounds are explored as kinase inhibitors, highlighting the role of heterocyclic diversity in drug discovery.

Alkyl Benzoate Derivatives

Methyl Benzoate (CAS: 93-58-3)

- Simpler Structure: Lacks amino and pyrazole substituents.

- Properties: Exhibits a cananga-like odor and is used in fragrances . In contrast, the amino and pyrazole groups in the target compound likely reduce volatility and alter odor profiles.

- Toxicity: Methyl benzoate has low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the introduction of amino/pyrazole groups may modify toxicity profiles .

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate | 3-amino, 4-(4-methylpyrazolyl) | 232.29 | 1291529-53-7 | Hydrogen bonding, drug candidates |

| Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | 3-amino, 4-triazolyl | 218.21 | 167626-50-8 | Antifungal/anticancer research |

| Methyl Benzoate | Unsubstituted | 136.15 | 93-58-3 | Fragrance, low toxicity |

| I-6230 | Pyridazine-phenethylamino | 351.40 (est.) | - | Kinase inhibition studies |

Preparation Methods

Esterification of 3-amino-4-methylbenzoic acid to Methyl 3-amino-4-methylbenzoate

A key precursor in the synthesis is methyl 3-amino-4-methylbenzoate, which can be prepared by esterifying 3-amino-4-methylbenzoic acid with methanol under acidic conditions.

- Reactants: 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol), anhydrous methanol (25 mL), and thionyl chloride (SOCl2, 1.71 g, 14.4 mmol).

- Conditions: The acid is dissolved in methanol and cooled in an ice bath. SOCl2 is added dropwise to the cooled solution, which is then refluxed for 4 hours.

- Workup: After reflux, the mixture is concentrated under reduced pressure. The residue is treated with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried over magnesium sulfate, and evaporated to yield methyl 3-amino-4-methylbenzoate as a beige powder.

- Yield: Approximately 97% yield reported.

| Parameter | Details |

|---|---|

| Starting material | 3-amino-4-methylbenzoic acid |

| Reagent | Methanol, SOCl2 |

| Reaction time | 4 hours reflux |

| Temperature | Ice bath cooling, then reflux |

| Workup | NaHCO3 wash, EtOAc extraction |

| Yield | 97% |

| Product form | Beige powder |

This esterification method is well-documented with high efficiency and purity, providing a reliable intermediate for further functionalization.

Alternative Synthetic Routes: Reduction and Diazotization Strategies

Some patented methods for related pyrazole-substituted benzoates utilize reduction of nitro precursors followed by diazotization and Sandmeyer-type reactions to introduce halogen substituents or pyrazole rings.

- Reduction of nitro-substituted pyrazole derivatives to corresponding amines using Pd/C under hydrogen or Fe/HCl.

- Diazotization of the amino group with sodium nitrite in acidic aqueous media at low temperatures (0–5 °C).

- Subsequent Sandmeyer reaction with copper(I) halides to introduce halogen substituents or facilitate further substitution.

Though this method is more commonly applied to cyclopentylpyrazole intermediates, it outlines a strategic approach to functionalize pyrazole rings attached to aromatic systems.

| Step | Conditions and Reagents |

|---|---|

| Reduction | Pd/C catalyst, H2 gas, THF solvent, 25–60 °C, 4–20 h |

| Diazotization | NaNO2 aqueous solution, acidic medium, 0–5 °C, 1–1.5 h |

| Sandmeyer Reaction | CuBr, HBr/acetic acid, 0–5 °C to 40–80 °C, 1–2.5 h |

This approach provides a route to modify pyrazole substituents and can be adapted for preparing functionalized methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of acid | 3-amino-4-methylbenzoic acid + MeOH | SOCl2, reflux 4 h, ice bath cooling | 97 | Simple, high-yield ester formation |

| Pd-catalyzed N-arylation | Methyl 3-amino-4-halobenzoate + pyrazole | Pd(OAc)2, phosphine, base, 80–120 °C | 70–90* | Efficient C-N bond formation, scalable |

| Reduction + Diazotization + Sandmeyer | Nitro-pyrazole derivatives | Pd/C + H2, NaNO2, CuBr, acidic medium | Variable | Multi-step, for functional group modification |

*Yield depends on substrate and optimization.

Research Findings and Considerations

- Catalyst Selection: Palladium catalysts with appropriate ligands provide high selectivity and yield in N-arylation steps, minimizing side reactions.

- Reaction Temperature and Time: Elevated temperatures (80–120 °C) and prolonged reaction times ensure complete coupling but require careful control to avoid decomposition.

- Purification: Organic extraction followed by drying and evaporation is standard; chromatographic purification may be necessary for analytical grade samples.

- Scale-Up Potential: Esterification and Pd-catalyzed coupling reactions are amenable to scale-up with continuous flow reactors enhancing efficiency.

- Safety and Environmental: Use of SOCl2 and Pd catalysts requires appropriate handling and disposal protocols due to toxicity and environmental concerns.

Q & A

Q. What are the common synthetic routes for methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with precursor assembly. For example:

- Step 1 : Condensation of a substituted benzaldehyde with hydrazine hydrate to form the pyrazole ring.

- Step 2 : Functionalization of the benzoate group via esterification under acidic conditions (e.g., H₂SO₄ catalysis).

- Step 3 : Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .

Intermediates are characterized using ¹H/¹³C NMR (to confirm regiochemistry), IR spectroscopy (to track functional groups like ester C=O stretches), and mass spectrometry (to verify molecular ions) .

Q. How can researchers optimize reaction yields for pyrazole-ring formation in this compound?

Yield optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst screening : Base catalysts like K₂CO₃ improve nucleophilic substitution rates.

- Temperature control : Reflux conditions (70–90°C) balance reaction speed with side-product suppression .

Documented yields range from 65% to 88% for analogous pyrazole derivatives .

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantifies impurities ≥0.1% and confirms molecular weight.

- Melting point analysis : Discrepancies >2°C from literature values (e.g., 138–140°C) indicate impurities .

- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazole-functionalization steps be elucidated?

Mechanistic studies employ:

- Isotopic labeling : Use of D₂O to track proton transfer in cyclization steps.

- Kinetic profiling : Monitoring reaction progress via TLC or in-situ IR to identify rate-determining steps.

- DFT calculations : Modeling transition states for esterification or amidation pathways .

For example, azide-alkyne cycloaddition in triazole-pyrazole hybrids follows a Huisgen 1,3-dipolar mechanism .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM).

- Target specificity assays : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects.

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., anti-inflammatory activity varies by 10-fold across analogs due to substituent positioning) .

Q. How do steric and electronic effects of the 4-methylpyrazole group influence physicochemical properties?

- LogP analysis : The 4-methyl group increases hydrophobicity (LogP +0.5 vs. unsubstituted analogs).

- X-ray crystallography : Reveals π-stacking interactions between the pyrazole ring and benzoate moiety, altering solubility .

- pKa profiling : The amino group at position 3 has a pKa of ~8.2, affecting protonation in physiological conditions .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- Pharmacophore mapping : Identify critical H-bond donors (e.g., NH₂ group) and acceptors (e.g., ester carbonyl) .

Methodological Challenges

Q. How are polymorphic forms of the compound identified and controlled during crystallization?

- PXRD : Distinguishes polymorphs via unique diffraction patterns (e.g., Form I vs. Form II).

- Thermal gravimetric analysis (TGA) : Detects solvent inclusion complexes affecting stability.

- Crystallization optimization : Use anti-solvent precipitation with ethanol/water mixtures to favor the desired polymorph .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm inhibition : Crystal violet staining quantifies biofilm reduction at sub-MIC concentrations.

- Resistance profiling : Serial passage experiments monitor MIC increases over 20 generations .

Q. How can regioselectivity issues during pyrazole substitution be mitigated?

- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attack.

- Metal catalysis : Pd-mediated C–H activation enables selective functionalization at position 4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.